molecular formula C6H4O3 B3056319 Furan-3,4-dicarbaldehyde CAS No. 7040-25-7

Furan-3,4-dicarbaldehyde

Cat. No.: B3056319
CAS No.: 7040-25-7
M. Wt: 124.09 g/mol
InChI Key: VOZUNQVRNQWCBG-UHFFFAOYSA-N
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Description

Furan-3,4-dicarbaldehyde is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and two formyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of furan derivatives. For instance, the oxidation of 3,4-dimethylfuran using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. Another method involves the Vilsmeier-Haack reaction, where furan is treated with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of furan derivatives under controlled conditions. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency and selectivity of the oxidation process. Additionally, continuous flow reactors are employed to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions: Furan-3,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, hydrazines, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Furan-3,4-dicarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furan-3,4-dicarbaldehyde is primarily based on its ability to form covalent bonds with nucleophilic sites in biological molecules. The formyl groups can react with amino or thiol groups in proteins and enzymes, leading to the formation of Schiff bases or thioacetals. This interaction can modulate the activity of the target molecules, resulting in various biological effects. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, further influencing its activity .

Comparison with Similar Compounds

Furan-3,4-dicarbaldehyde can be compared with other furan derivatives, such as:

This compound is unique due to the specific positioning of its formyl groups, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

furan-3,4-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3/c7-1-5-3-9-4-6(5)2-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZUNQVRNQWCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CO1)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472990
Record name Furan-3,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7040-25-7
Record name Furan-3,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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